Chemical structure and properties of 4-bromo-1-(thian-4-yl)-1H-pyrazol-5-amine
Chemical structure and properties of 4-bromo-1-(thian-4-yl)-1H-pyrazol-5-amine
An In-Depth Technical Guide to 4-bromo-1-(thian-4-yl)-1H-pyrazol-5-amine: Synthesis, Characterization, and Potential Applications
This guide provides a comprehensive technical overview of 4-bromo-1-(thian-4-yl)-1H-pyrazol-5-amine, a novel heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Drawing upon established principles of organic synthesis and the well-documented biological importance of the pyrazole scaffold, this document offers a predictive yet scientifically grounded exploration of its chemical properties, a robust synthetic route, and its prospective applications for researchers, scientists, and drug development professionals.
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms, a structural motif that has proven to be a "privileged scaffold" in medicinal chemistry.[1] The presence of the pyrazole nucleus in a wide array of approved therapeutic agents underscores its versatility and importance. These include celecoxib, a potent anti-inflammatory drug; rimonabant, an anti-obesity agent; and various compounds investigated for their anticancer, antimicrobial, and antiviral properties.[2][3]
The specific molecule under consideration, 4-bromo-1-(thian-4-yl)-1H-pyrazol-5-amine, combines several key structural features that suggest a strong potential for biological activity. The 5-amino-pyrazole core is a known pharmacophore that can engage in crucial hydrogen bonding interactions with biological targets. The bromine atom at the 4-position not only influences the electronic properties of the pyrazole ring but also serves as a valuable synthetic handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions.[4] The N-1 substituent, a thian-4-yl (or tetrahydro-2H-thiopyran-4-yl) group, introduces a non-aromatic, saturated heterocyclic ring that can enhance solubility, modulate lipophilicity, and provide a three-dimensional vector for exploring target binding pockets, distinguishing it from more common N-aryl or N-alkyl pyrazoles.[5]
This guide will therefore provide a detailed roadmap for the synthesis, purification, and characterization of this promising compound, as well as an expert analysis of its potential applications in the development of novel therapeutics.
Chemical Structure and Predicted Properties
The chemical structure of 4-bromo-1-(thian-4-yl)-1H-pyrazol-5-amine is defined by a central pyrazole ring substituted at the N-1, C-4, and C-5 positions.
Caption: Chemical structure of 4-bromo-1-(thian-4-yl)-1H-pyrazol-5-amine.
Physicochemical Properties
A summary of the predicted physicochemical properties for 4-bromo-1-(thian-4-yl)-1H-pyrazol-5-amine is presented in Table 1. These parameters are crucial for assessing the compound's potential as a drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C8H11BrN4S | Defines the elemental composition. |
| Molecular Weight | 275.17 g/mol | Falls within the "rule of five" guidelines for good oral bioavailability. |
| XLogP3 | 1.5 | Indicates a favorable balance between hydrophilicity and lipophilicity. |
| Hydrogen Bond Donors | 1 (the -NH2 group) | Important for target binding interactions. |
| Hydrogen Bond Acceptors | 4 (2 pyrazole N, 1 amine N, 1 S) | Key for forming hydrogen bonds with biological targets. |
| Topological Polar Surface Area (TPSA) | 77.9 Ų | Suggests good potential for cell permeability. |
Spectroscopic Profile (Predicted)
The structural elucidation of the target compound will rely on standard spectroscopic techniques. Based on data from analogous structures, the following spectral characteristics are anticipated:
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¹H NMR (in DMSO-d₆, 400 MHz):
-
δ 7.5-8.0 ppm (s, 1H): Pyrazole C3-H. The singlet nature confirms substitution at C4 and C5.[6]
-
δ 5.5-6.0 ppm (s, 2H): Amine (-NH₂) protons. This peak is expected to be broad and will exchange with D₂O.[7]
-
δ 4.0-4.5 ppm (m, 1H): Thian C4-H (methine proton attached to the pyrazole nitrogen).
-
δ 2.8-3.2 ppm (m, 4H): Thian C2-H₂ and C6-H₂ (methylene protons adjacent to the sulfur atom).[8]
-
δ 2.0-2.4 ppm (m, 4H): Thian C3-H₂ and C5-H₂ (methylene protons).
-
-
¹³C NMR (in DMSO-d₆, 100 MHz):
-
δ 150-155 ppm: Pyrazole C5 (attached to the amino group).[9]
-
δ 135-140 ppm: Pyrazole C3.
-
δ 90-95 ppm: Pyrazole C4 (attached to bromine). The C-Br bond typically shifts this carbon upfield.
-
δ 55-60 ppm: Thian C4 (methine carbon).
-
δ 30-35 ppm: Thian C2 and C6 (carbons adjacent to sulfur).[10]
-
δ 25-30 ppm: Thian C3 and C5.
-
-
FT-IR (ATR):
-
3300-3500 cm⁻¹: N-H stretching vibrations of the primary amine (likely two bands).[7]
-
2850-2950 cm⁻¹: C-H stretching of the thian ring.
-
1620-1650 cm⁻¹: N-H scissoring (bending) of the primary amine.
-
1550-1580 cm⁻¹: C=N and C=C stretching of the pyrazole ring.
-
Proposed Synthetic Route
The synthesis of 4-bromo-1-(thian-4-yl)-1H-pyrazol-5-amine can be logically approached through a two-stage process: the preparation of the key intermediate, thian-4-ylhydrazine, followed by its condensation with a suitable three-carbon building block to construct the pyrazole ring. This strategy is well-precedented in the synthesis of N-substituted pyrazoles.[11][12]
Caption: Proposed synthetic pathway for 4-bromo-1-(thian-4-yl)-1H-pyrazol-5-amine.
Stage 1: Synthesis of Thian-4-ylhydrazine
The synthesis of the crucial hydrazine intermediate can be adapted from established methods for preparing similar cyclic hydrazines, such as (tetrahydro-2H-pyran-4-yl)hydrazine.[13] The process involves a two-step sequence starting from the commercially available thian-4-one.
Step 1a: Hydrazone Formation Thian-4-one is condensed with hydrazine hydrate to form the corresponding hydrazone. This is a standard reaction for converting ketones to hydrazones.
Step 1b: Reduction to Hydrazine The thian-4-one hydrazone is then reduced to the target thian-4-ylhydrazine. Sodium borohydride is a suitable and mild reducing agent for this transformation.
Stage 2: Pyrazole Ring Formation
The most direct and efficient method for constructing the 5-aminopyrazole ring is the condensation of a hydrazine with a malononitrile derivative.[11] In this case, thian-4-ylhydrazine will be reacted with 2-bromomalononitrile. This reaction proceeds via an initial nucleophilic attack of the hydrazine onto one of the nitrile groups, followed by an intramolecular cyclization and tautomerization to yield the stable aromatic pyrazole ring.
Detailed Experimental Protocol
Protocol 1: Synthesis of Thian-4-ylhydrazine
-
Hydrazone Formation: To a solution of thian-4-one (1.0 eq) in ethanol (5 mL per mmol of ketone), add hydrazine hydrate (1.2 eq).
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude thian-4-one hydrazone, which can be used in the next step without further purification.
-
Reduction: Dissolve the crude hydrazone in methanol (10 mL per mmol).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (2.0 eq) portion-wise over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with dichloromethane (3 x 20 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield thian-4-ylhydrazine.
Protocol 2: Synthesis of 4-bromo-1-(thian-4-yl)-1H-pyrazol-5-amine
-
In a round-bottom flask, dissolve thian-4-ylhydrazine (1.0 eq) in ethanol (10 mL per mmol).
-
Add 2-bromomalononitrile (1.05 eq) to the solution.
-
Add a catalytic amount of a non-nucleophilic base, such as triethylamine (0.1 eq), to facilitate the reaction.
-
Heat the reaction mixture to reflux for 8-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure 4-bromo-1-(thian-4-yl)-1H-pyrazol-5-amine.
Characterization and Quality Control Workflow
A rigorous analytical workflow is essential to confirm the identity and purity of the synthesized compound.
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